molecular formula C6H6O6 B3254967 Erythritol bis(carbonate) CAS No. 24690-44-6

Erythritol bis(carbonate)

Cat. No.: B3254967
CAS No.: 24690-44-6
M. Wt: 174.11 g/mol
InChI Key: ZWGIZHOZSXFSNW-WUCPZUCCSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Erythritol bis(carbonate) can be synthesized from erythritol and diphenyl carbonate under specific reaction conditions. The reaction is catalyzed by triazabicyclodecene, with dimethyl carbonate serving as both the solvent and reagent . The reaction conditions include a controlled temperature and reduced pressure to facilitate the formation of the carbonate ester. The product can be separated by filtration, and the reaction mixture can be reused multiple times without loss of catalytic activity .

Industrial Production Methods

The industrial production of erythritol bis(carbonate) involves the use of sustainable procedures that minimize the environmental impact. This includes the recycling of reagents and the use of less toxic solvents. The process is designed to be efficient, with high yields and minimal waste .

Chemical Reactions Analysis

Types of Reactions

Erythritol bis(carbonate) primarily undergoes substitution reactions, where the carbonate groups can be replaced by other functional groups. It can also participate in polymerization reactions to form polyurethanes .

Common Reagents and Conditions

Common reagents used in the reactions of erythritol bis(carbonate) include diamines and other nucleophiles that can attack the carbonate ester groups. The reactions typically occur under mild conditions, with the use of catalysts to enhance the reaction rate .

Major Products Formed

The major products formed from the reactions of erythritol bis(carbonate) include non-isocyanate polyurethanes, which are used in various industrial applications such as coatings, adhesives, and foams .

Mechanism of Action

The mechanism of action of erythritol bis(carbonate) involves the formation of carbonate ester bonds, which can be broken and reformed under specific conditions. This allows it to participate in polymerization reactions to form polyurethanes. The molecular targets include the hydroxyl groups of erythritol, which react with carbonate groups to form the ester bonds .

Properties

CAS No.

24690-44-6

Molecular Formula

C6H6O6

Molecular Weight

174.11 g/mol

IUPAC Name

4-[(4S)-2-oxo-1,3-dioxolan-4-yl]-1,3-dioxolan-2-one

InChI

InChI=1S/C6H6O6/c7-5-9-1-3(11-5)4-2-10-6(8)12-4/h3-4H,1-2H2/t3-,4?/m0/s1

InChI Key

ZWGIZHOZSXFSNW-WUCPZUCCSA-N

Isomeric SMILES

C1[C@H](OC(=O)O1)C2COC(=O)O2

SMILES

C1C(OC(=O)O1)C2COC(=O)O2

Canonical SMILES

C1C(OC(=O)O1)C2COC(=O)O2

Pictograms

Corrosive; Acute Toxic; Irritant; Health Hazard

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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